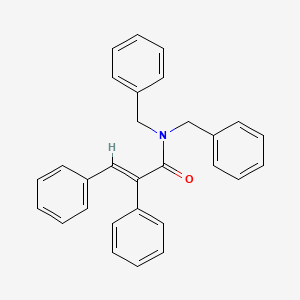
4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one, also known as DMHP, is a synthetic compound that has been of interest to the scientific community due to its potential applications in various fields.
Mechanism of Action
4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. This results in an increase in the levels of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to modulate the activity of various signaling pathways involved in inflammation and cell survival.
Biochemical and Physiological Effects:
4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to improve cognitive function and memory in animal models. 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been shown to modulate the activity of various signaling pathways involved in inflammation and cell survival.
Advantages and Limitations for Lab Experiments
4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its high purity and yield, and its ability to modulate various signaling pathways involved in inflammation and cell survival. However, 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
For 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one research include investigating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's, and its potential as an anti-inflammatory and antitumor agent. Further studies are needed to determine the safety and efficacy of 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one, as well as its potential for clinical use.
Synthesis Methods
4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with methylamine, followed by cyclization and acetylation. The final product is obtained through a reduction reaction. This synthesis method has been optimized to yield high purity and yield of 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one.
Scientific Research Applications
4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-1-methyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-8(17)12-13(16(2)15(19)14(12)18)10-6-5-9(20-3)7-11(10)21-4/h5-7,13,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOKZMUXKPIHKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=C(C=C(C=C2)OC)OC)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5784455 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5207211.png)
![2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B5207214.png)
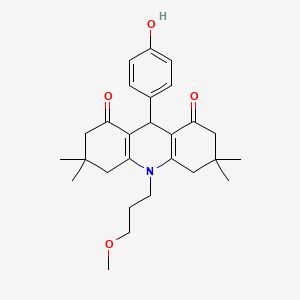
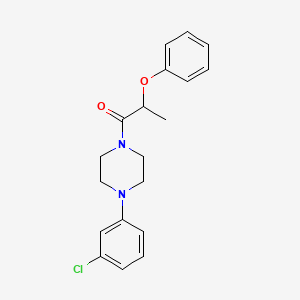
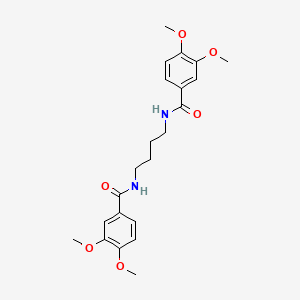
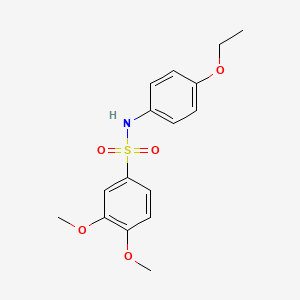
![N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5207261.png)

![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5207284.png)
methanol](/img/structure/B5207296.png)
![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5207309.png)
